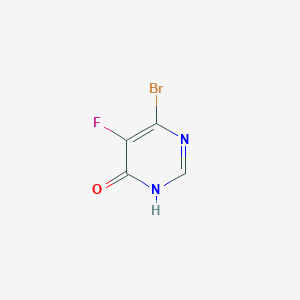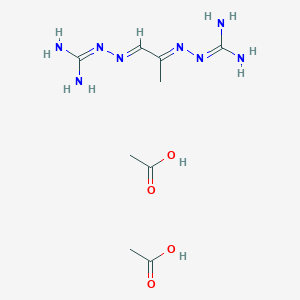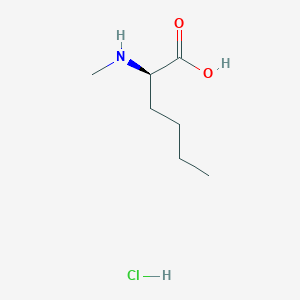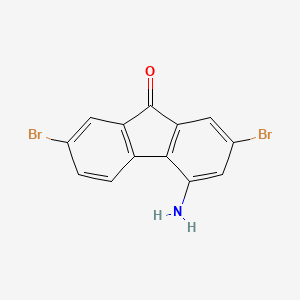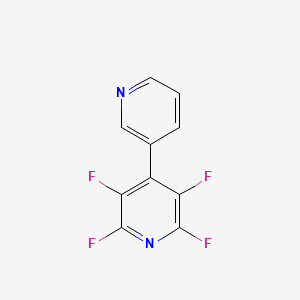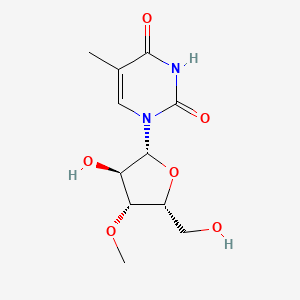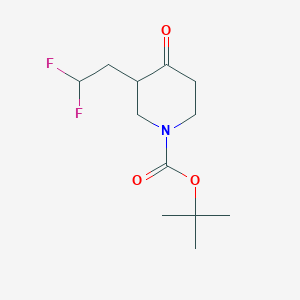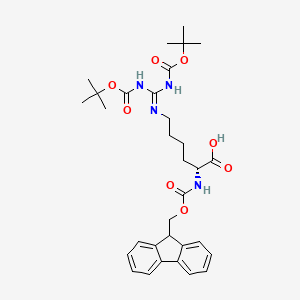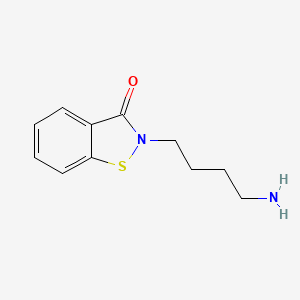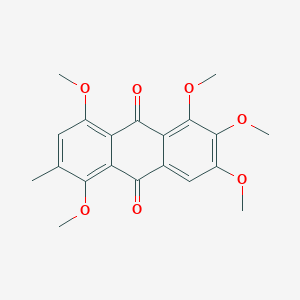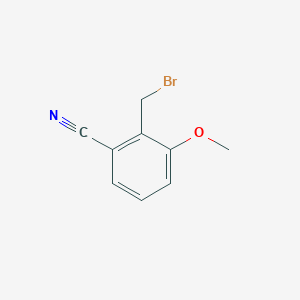
1-Hydroxy-6-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Hydroxy-6-methylanthracene-9,10-dione typically involves the reaction of phthalic anhydride with hydroxyl-substituted benzene in the presence of molten aluminum chloride and sodium chloride . This reaction is carried out under controlled heating and stirring conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
1-Hydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are often other anthraquinone derivatives with modified functional groups .
科学的研究の応用
1-Hydroxy-6-methylanthracene-9,10-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can undergo hepatic phase I oxidation reactions, resulting in hydroxylation at specific positions on the anthraquinone core . These reactions produce metabolites that can exert biological effects, such as inhibiting specific enzymes or interacting with cellular receptors .
類似化合物との比較
1-Hydroxy-6-methylanthracene-9,10-dione can be compared with other similar compounds, such as:
5-Hydroxy-2-methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Known for its antiviral activity.
Rubianthraquinone: A hydroxyanthraquinone isolated from the roots of Rubia yunnanensis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C15H10O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
1-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-5-6-9-11(7-8)14(17)10-3-2-4-12(16)13(10)15(9)18/h2-7,16H,1H3 |
InChIキー |
JJEJSMGPHGEAHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


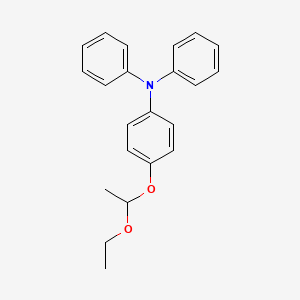
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
